Neoagarohexaitol

Descripción general

Descripción

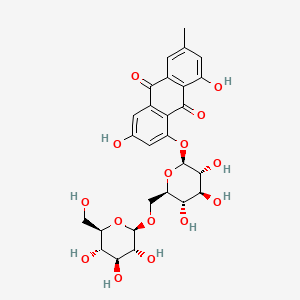

Neoagarohexaitol is a biochemical compound with the molecular formula C36H58O28 and a molecular weight of 938.83 g/mol . It is derived from agarose, a polysaccharide obtained from red algae. This compound is known for its unique structural properties and its applications in various scientific fields.

Mecanismo De Acción

Target of Action

Neoagarohexaitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It primarily targets neoagarohexaose , a polysaccharide derived from agar, and inhibits its activity in the respiratory, oxidative, and microbiocidal responses .

Mode of Action

This compound interacts with its target, neoagarohexaose, by inhibiting its activity. This interaction results in changes in the respiratory, oxidative, and microbiocidal responses . .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of neoagarohexaose. This compound acts as a substrate for β-agarase II activity , an enzyme involved in the degradation of agar. This enzyme activity leads to the production of neoagaro-oligosaccharides .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and stability in biological systems.

Result of Action

The action of this compound results in the inhibition of neoagarohexaose activity, affecting respiratory, oxidative, and microbiocidal responses . It also leads to the production of neoagaro-oligosaccharides through β-agarase II activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . .

Métodos De Preparación

Neoagarohexaitol is typically prepared enzymatically from agar . The enzymatic process involves the use of specific enzymes, such as β-agarases, which break down agarose into smaller oligosaccharides, including this compound . This method is preferred due to its efficiency and the high purity of the resulting product.

Análisis De Reacciones Químicas

Neoagarohexaitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Neoagarohexaitol has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

Neoagarohexaitol is unique due to its specific structure and the way it is derived from agarose. Similar compounds include:

Neoagarohexaose: A related oligosaccharide derived from agarose, but with different structural properties and biological activities.

Agarose: The parent polysaccharide from which this compound is derived.

Agarobiose: Another oligosaccharide derived from agarose, with distinct structural and functional properties.

This compound stands out due to its specific inhibitory effects on neoagarohexaose and its applications in various scientific fields.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDTZRQNBOQDHS-NRTBGCROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745640 | |

| Record name | PUBCHEM_71308792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68289-59-8 | |

| Record name | PUBCHEM_71308792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)